Cas no 81227-99-8 (1-(4-(Benzyloxy)-3-fluorophenyl)ethanone)

1-(4-(Benzyloxy)-3-fluorophenyl)ethanone is a fluorinated aromatic ketone derivative with a benzyloxy substituent, offering versatile reactivity in organic synthesis. Its structural features, including the electron-withdrawing fluorine atom and the benzyl-protected phenol group, make it a valuable intermediate for pharmaceutical and fine chemical applications. The compound exhibits high purity and stability, ensuring reliable performance in coupling reactions, nucleophilic substitutions, and other transformations. Its well-defined molecular structure facilitates precise modifications, making it suitable for the development of bioactive molecules and advanced materials. The fluorine substitution enhances metabolic stability in drug design, while the benzyloxy group provides a handle for further functionalization. This compound is particularly useful in medicinal chemistry for scaffold diversification.
1-(4-(Benzyloxy)-3-fluorophenyl)ethanone structure
81227-99-8 structure
Product Name:1-(4-(Benzyloxy)-3-fluorophenyl)ethanone
CAS No:81227-99-8
MF:C15H13FO2
MW:244.260927915573
CID:821173
PubChem ID:2783220
Update Time:2025-05-28

1-(4-(Benzyloxy)-3-fluorophenyl)ethanone Chemical and Physical Properties

Names and Identifiers

    • 1-(4-(Benzyloxy)-3-fluorophenyl)ethanone
    • 1-(3-fluoro-4-phenylmethoxyphenyl)ethanone
    • 1-(4-benzyloxy-3-fluorophenyl)ethanone
    • 1-[4-(Benzyloxy)-3-fluorophenyl]-1-ethanone
    • 4'-Benzyloxy-3'-fluoroacetophenone
    • 3-fluoro-4-benzyloxyacetophenone
    • benzyloxyfluorophenylethanone
    • 1-[4-(benzyloxy)-3-fluorophenyl]ethan-1-one
    • 3X-0863
    • DTXSID20382517
    • YLVZBSLWHNSLNP-UHFFFAOYSA-N
    • AKOS000221434
    • CS-0322411
    • 1-(4-(Benzyloxy)-3-fluorophenyl)ethan-1-one
    • MFCD06659550
    • 81227-99-8
    • FT-0641814
    • A840072
    • SCHEMBL4747320
    • J-503200
    • 1-[4-(benzyloxy)-3-fluorophenyl]ethanone
    • G78752
    • DB-056503
    • MDL: MFCD06659550
    • Inchi: 1S/C15H13FO2/c1-11(17)13-7-8-15(14(16)9-13)18-10-12-5-3-2-4-6-12/h2-9H,10H2,1H3
    • InChI Key: YLVZBSLWHNSLNP-UHFFFAOYSA-N
    • SMILES: FC1C=C(C(C)=O)C=CC=1OCC1C=CC=CC=1

Computed Properties

  • Exact Mass: 244.09000
  • Monoisotopic Mass: 244.08995782g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 18
  • Rotatable Bond Count: 4
  • Complexity: 274
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.2
  • Topological Polar Surface Area: 26.3Ų

Experimental Properties

  • Color/Form: NA
  • Density: 1.2±0.1 g/cm3
  • Melting Point: 82-85
  • Boiling Point: 383.3±27.0 °C at 760 mmHg
  • Flash Point: 75.8±17.0 °C
  • PSA: 26.30000
  • LogP: 3.60730

1-(4-(Benzyloxy)-3-fluorophenyl)ethanone Security Information

  • Signal Word:warning
  • Hazard Statement: Irritant
  • Warning Statement: P264+P280+P305+P351+P338+P337+P313
  • Safety Instruction: H303+H313+H333
  • Hazardous Material Identification: Xi
  • HazardClass:IRRITANT
  • Storage Condition:Storage at -4 ℃ (6-12weeks), long storage period at -20 ℃ (1-2years), transport at 0 ℃

1-(4-(Benzyloxy)-3-fluorophenyl)ethanone Pricemore >>

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